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Compound of Interest

Compound Name: 5-Ethyl-2-methylaniline

Cat. No.: B1337622

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicological profile
and safety data for 5-Ethyl-2-methylaniline (CAS No. 17070-96-1). Due to the limited
availability of specific toxicological data for this compound, this report incorporates a read-
across approach, leveraging data from structurally similar aniline derivatives, including other
ethyl-methylaniline isomers, xylidines, and toluidines. This guide is intended to inform
researchers, scientists, and drug development professionals about the potential hazards and to
provide a framework for its safe handling and use.

Chemical and Physical Properties

5-Ethyl-2-methylaniline is an aromatic amine with the molecular formula CoH13N. A summary
of its key chemical and physical properties is presented below.
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Property Value

CAS Number 17070-96-1
Molecular Formula CoHisN
Molecular Weight 135.21 g/mol
Appearance No data available
Boiling Point No data available
Melting Point No data available
Solubility No data available

Toxicological Profile

The toxicological profile of 5-Ethyl-2-methylaniline is largely inferred from data on analogous
aromatic amines. The primary toxicological concerns associated with this class of compounds
include hematotoxicity (specifically methemoglobinemia), genotoxicity, and carcinogenicity.

Acute Toxicity

No specific acute toxicity data (e.g., LD50) is available for 5-Ethyl-2-methylaniline. However,
data from structurally related compounds suggest a potential for moderate acute toxicity if
ingested, inhaled, or absorbed through the skin. For instance, the oral LD50 for 2-Ethyl-6-
methylaniline in rats is reported as 885 mg/kg, and the dermal LD50 in rabbits is 1290 mg/kg.
[1] Another related compound, 2-methyl-6-ethyl aniline, has a reported oral LD50 in rats of 1.18

a/kg.[2]

Table 1: Acute Toxicity Data for Structural Analogs
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Compound Test Species Route LD50 Reference
2-Ethyl-6-
N Rat Oral 885 mg/kg [1]
methylaniline
2-Ethyl-6- )
N Rabbit Dermal 1290 mg/kg [1]
methylaniline
2-Methyl-6-ethyl
N Rat Oral 1.18 g/kg [2]
aniline
N-Ethyl-3-
Rat Oral 787 mg/kg [3]

methylaniline

The primary mechanism of acute toxicity for anilines is the induction of methemoglobinemia, a
condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen
effectively.[4] This can lead to cyanosis, central nervous system depression, and in severe
cases, death.[5][6]

Sub-chronic and Chronic Toxicity

No specific sub-chronic or chronic toxicity studies were identified for 5-Ethyl-2-methylaniline.
Studies on xylidine isomers (dimethylanilines) in rats have shown that repeated oral
administration can lead to hepatomegaly (enlarged liver) due to the proliferation of the smooth
endoplasmic reticulum.[7] Chronic exposure to o-toluidine in workers has been associated with
anemia, anorexia, weight loss, skin lesions, and central nervous system depression.[6]

Carcinogenicity

The carcinogenic potential of 5-Ethyl-2-methylaniline has not been evaluated. However,
several related anilines are known or suspected carcinogens. For example, o-toluidine is
classified as a known human carcinogen, primarily targeting the urinary bladder.[8] Certain
xylidine isomers are also considered possibly carcinogenic to humans (IARC Group 2B) based
on animal studies.[9] The carcinogenic mechanism of aromatic amines is often linked to their
metabolic activation to reactive intermediates that can form DNA adducts.

Mutagenicity and Genotoxicity
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There is no specific mutagenicity data for 5-Ethyl-2-methylaniline. However, many aniline
derivatives have shown mutagenic potential in various assays. For example, o-toluidine has
demonstrated a wide range of genetic effects, including being a weak bacterial and mammalian
mutagen, a clastogen (causing chromosomal breaks), and inducing aneuploidy.[10] The
genotoxicity of xylidine isomers has yielded mixed results in in-vitro and in-vivo tests.[11]

Reproductive and Developmental Toxicity

No data on the reproductive or developmental toxicity of 5-Ethyl-2-methylaniline is available.
Limited information on related compounds, such as m-toluidine, suggests a potential for
reproductive toxicity.[12]

Metabolism and Toxicokinetics

The metabolism of anilines is a critical determinant of their toxicity. It is anticipated that 5-Ethyl-
2-methylaniline undergoes metabolic activation primarily in the liver by cytochrome P450
enzymes.[13]

A key metabolic pathway for anilines involves N-hydroxylation to form N-hydroxylamines.[4]
These metabolites can be further oxidized to nitroso compounds, which are highly reactive and
can induce methemoglobinemia through a redox cycling mechanism. Ring hydroxylation and
conjugation with glucuronic acid or sulfate are generally considered detoxification pathways.[7]

N-hydroxylation

——

5-Ethyl-2-methylaniline Metabolic Activation (CYP450) j};:g hydroxylation

— >

H’ Excretion

Ring-hydroxylated metabolites Conjugation (Glucuronidation, Sulfation)
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Figure 1: Proposed metabolic pathway for 5-Ethyl-2-methylaniline.

Experimental Protocols

Standardized guidelines, such as those from the Organisation for Economic Co-operation and
Development (OECD), are used to assess the toxicological properties of chemicals. The
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following sections detail the methodologies for key toxicological endpoints.

Acute Oral Toxicity - Fixed Dose Procedure (OECD
Guideline 420)

This method is used to assess the acute toxic effects of a single oral dose of a substance.[14]
[15][16][17][18][19]

Principle: The test involves a stepwise procedure where groups of animals of a single sex
(usually female rats) are dosed at one of four fixed dose levels (5, 50, 300, and 2000 mg/kQ).
The initial dose is selected based on a sighting study. The endpoint is the observation of clear
signs of toxicity, rather than mortality.[14][16]

Procedure:

Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg) to determine the
appropriate starting dose for the main study.[14]

¢ Main Study: Groups of at least 5 animals are dosed at the selected starting dose.

o Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight
changes for at least 14 days.

o Necropsy: All animals are subjected to a gross necropsy at the end of the study.
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Figure 2: Experimental workflow for OECD 420 Acute Oral Toxicity Test.
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Bacterial Reverse Mutation Test (Ames Test) (OECD
Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance to induce reverse
mutations in several strains of Salmonella typhimurium and Escherichia coli.[20][21][22]

Principle: The tester strains are auxotrophic, meaning they require a specific amino acid
(histidine for Salmonella, tryptophan for E. coli) for growth. The assay detects mutations that
restore the functional capability of the bacteria to synthesize this amino acid, allowing them to
grow on a minimal medium.[22] The test is performed with and without a metabolic activation
system (S9 fraction from rat liver) to mimic mammalian metabolism.[20]

Procedure:

e Dose Range Finding: A preliminary test is conducted to determine the appropriate
concentration range of the test substance.

» Main Experiment: The tester strains are exposed to at least five different concentrations of
the test substance, with and without S9 mix, typically using the plate incorporation or pre-
incubation method.

e |ncubation: Plates are incubated for 48-72 hours.

e Scoring: The number of revertant colonies per plate is counted. A substance is considered
mutagenic if it causes a concentration-related increase in the number of revertants, typically
a two- to three-fold increase over the solvent control.

In Vivo Mammalian Erythrocyte Micronucleus Test
(OECD Guideline 474)

This in vivo test assesses the potential of a substance to cause chromosomal damage.[23][24]
[25][26][27]

Principle: The assay detects damage to the chromosomes or the mitotic apparatus of
erythroblasts in the bone marrow of treated animals (usually rodents). This damage can result
in the formation of micronuclei (small, extra-nuclear bodies containing chromosome fragments
or whole chromosomes) in newly formed red blood cells.[24][25]
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Procedure:

e Dose Selection: At least three dose levels are selected based on a preliminary range-finding
study.

o Administration: The test substance is administered to the animals, typically once or twice.

o Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points
after the last administration.

o Slide Preparation and Analysis: The cells are stained, and the frequency of micronucleated
polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.

o Evaluation: A significant, dose-related increase in the frequency of micronucleated cells in
treated animals compared to controls indicates a positive result.

Safety Precautions and Handling

Given the potential for toxicity based on data from analogous compounds, stringent safety
precautions should be observed when handling 5-Ethyl-2-methylaniline.

» Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
» Personal Protective Equipment (PPE):

o Eye/Face Protection: Wear chemical safety goggles or a face shield.

o Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

o Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with
an organic vapor cartridge.

» Hygiene Measures: Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands
thoroughly after handling.

Conclusion
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While specific toxicological data for 5-Ethyl-2-methylaniline is limited, a read-across analysis
of structurally similar anilines indicates a potential for moderate acute toxicity, hematotoxicity
(methemoglobinemia), genotoxicity, and carcinogenicity. The primary mechanism of toxicity is
likely related to its metabolic activation to reactive intermediates. Researchers, scientists, and
drug development professionals should handle this compound with appropriate caution,
employing robust engineering controls and personal protective equipment to minimize
exposure. Further testing according to standardized guidelines is necessary to definitively
characterize the toxicological profile of 5-Ethyl-2-methylaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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